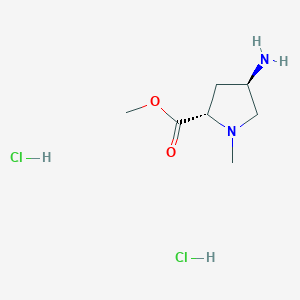

Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride

描述

Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is a modified proline derivative featuring:

- A pyrrolidine ring with a methyl group at the 1-position (N-methyl substitution).

- An amino group (-NH₂) at the 4R position.

- A methyl ester functional group, enhancing solubility and reactivity compared to free carboxylic acids.

- A dihydrochloride salt form, improving stability and aqueous solubility for laboratory applications .

This compound is categorized as an amino acid derivative, historically used in peptide synthesis and medicinal chemistry research.

属性

CAS 编号 |

1609388-59-1 |

|---|---|

分子式 |

C7H15ClN2O2 |

分子量 |

194.66 g/mol |

IUPAC 名称 |

methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m1./s1 |

InChI 键 |

XZEZSMRDPNRZNI-IBTYICNHSA-N |

SMILES |

CN1CC(CC1C(=O)OC)N.Cl.Cl |

手性 SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)N.Cl |

规范 SMILES |

CN1CC(CC1C(=O)OC)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-amino-1-methyl-L-proline. This process can be carried out using methanol in the presence of an acid catalyst. The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

化学反应分析

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Alkaline hydrolysis : Forms (4R)-4-amino-1-methyl-L-proline via saponification. This reaction proceeds efficiently in aqueous NaOH (1–2 M) at 60–80°C.

-

Acid-catalyzed hydrolysis : Slower than alkaline hydrolysis but yields the same carboxylic acid product under reflux with HCl (6 M).

Kinetic Data (25°C):

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1 M NaOH | 3.2 × 10⁻⁴ | 36 min |

| 6 M HCl | 8.7 × 10⁻⁶ | 22 h |

Amino Group Reactivity

The primary amine participates in nucleophilic reactions:

-

Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imines. For example, treatment with 10 equivalents of formaldehyde at pH 9 yields a stable thiazolidine analog within 20 minutes .

-

Acylation : Acetylated with acetic anhydride in THF to produce N-acetyl derivatives, useful in peptide synthesis.

Reaction Efficiency :

| Electrophile | Product Stability | Reaction Time |

|---|---|---|

| Formaldehyde | Thiazolidine derivative | <30 min |

| Acetic anhydride | N-acetylated product | 2 h |

Cyclization and Ring-Opening

The proline ring’s rigidity influences reaction pathways:

-

Intramolecular cyclization : Under dehydrating conditions (e.g., P₂O₅), forms a bicyclic lactam structure via nucleophilic attack of the amine on the ester carbonyl.

-

Ring-opening : Reacts with strong nucleophiles (e.g., Grignard reagents) at the ester group, breaking the pyrrolidine ring to generate linear amino alcohols.

Salt-Formation Dynamics

The dihydrochloride salt enhances solubility in polar solvents but modifies reactivity:

-

Neutralization : Treatment with NaHCO₃ liberates the free base, increasing nucleophilicity of the amine for subsequent reactions.

-

Ion-exchange : Replaces chloride with other anions (e.g., sulfate) in aqueous solutions, altering crystallization behavior.

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound | Ester Hydrolysis Rate | Amine Nucleophilicity |

|---|---|---|

| Methyl (4R)-4-amino-1-methyl-L-prolinate diHCl | High (k = 3.2 × 10⁻⁴) | Moderate |

| N-Boc-protected proline methyl ester | Low (k = 1.1 × 10⁻⁵) | Low (Boc steric hindrance) |

| L-Proline | N/A | High |

科学研究应用

Pharmaceutical Development

Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to function effectively in drug design, particularly for compounds aimed at modulating neurotransmitter systems.

Key Applications:

- Neuroprotective Agents: Research indicates that this compound may enhance cognitive function and protect against neurodegenerative diseases by influencing neurotransmitter release and receptor activity.

- Drug Synthesis: It is utilized in the synthesis of drugs that target conditions such as depression and anxiety, leveraging its ability to mimic natural neurotransmitters due to its structural similarity.

Peptide Synthesis

The compound is also employed in peptide synthesis, acting as a building block for constructing more complex peptides. Its unique properties facilitate the formation of peptide bonds, making it an essential component in the development of therapeutic peptides.

Synthesis Methods:

- Solid-Phase Peptide Synthesis (SPPS): this compound can be incorporated into peptide chains during SPPS, enhancing the yield and purity of synthesized peptides.

- Coupling Reactions: It participates in coupling reactions that are vital for creating specific peptide sequences necessary for therapeutic applications .

Neuropharmacology

The compound's interaction with neurotransmitter receptors has been extensively studied, revealing its potential to modulate synaptic transmission. This property positions it as a candidate for developing treatments for various neurological conditions.

- Modulation of Synaptic Transmission: Studies have shown that this compound can influence synaptic plasticity, which is critical for learning and memory processes.

- Potential Therapeutic Uses: Its ability to interact with receptors involved in mood regulation suggests potential applications in treating mood disorders.

Recent studies have highlighted the compound's potential applications:

- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant neuroprotective effects in animal models of Alzheimer's disease, suggesting its utility in developing new treatments.

- Another research article focused on its role in enhancing synaptic plasticity, indicating that this compound could be pivotal in cognitive enhancement therapies.

作用机制

The mechanism of action of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The compound’s proline derivative structure allows it to mimic natural amino acids, making it useful in studying protein-related processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The following table compares key attributes of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride with two analogs:

2.2. Key Differences and Implications

Substituent Effects on Reactivity The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in (4R)-4-(dimethylamino)-L-proline dihydrochloride, making it more suitable for cell-penetration studies . The 4R-amino group (vs.

Pharmacokinetic and Physicochemical Properties

- The pyrazole-containing analog exhibits distinct electronic properties due to its aromatic ring, favoring interactions with hydrophobic enzyme pockets (e.g., kinase active sites).

- The dihydrochloride salt in all three compounds improves aqueous solubility, but ester hydrolysis in the target compound may limit its stability under basic conditions.

Synthetic Utility this compound serves as a precursor for proline-rich peptide analogs. In contrast, (4R)-4-(dimethylamino)-L-proline dihydrochloride’s carboxylic acid group enables direct conjugation to amines, useful in solid-phase synthesis .

生物活性

Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is a proline derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its proline backbone, which contributes to its unique interactions within biological systems. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The proline structure allows it to mimic natural amino acids, facilitating studies on protein folding and stability. It has been shown to influence:

- Enzyme Interactions : The compound can modulate enzyme activities, which is crucial for understanding metabolic pathways.

- Protein Synthesis : Its role in protein synthesis highlights its potential in therapeutic applications related to protein misfolding diseases.

1. Neuropharmacology

Research indicates that this compound exhibits neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders. Its structural similarity to neurotransmitters enables it to modulate receptor activity and neurotransmitter release.

2. Cancer Research

The compound's ability to influence cellular processes makes it a candidate for cancer research. Preliminary studies have suggested that it may affect tumor progression through modulation of immune checkpoint proteins like PD-L1, which plays a critical role in immune evasion by tumors .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound could enhance the activity of specific enzymes involved in metabolic pathways. This was evidenced by increased reaction rates in enzyme assays when the compound was present .

Case Study 2: Neurotransmitter Modulation

In vitro studies revealed that this compound could significantly increase the release of neurotransmitters in neuronal cultures, suggesting its potential as a therapeutic agent for conditions like depression or anxiety.

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl (4R)-4-amino-1-methyl-L-prolinate | C7H14Cl2N2O2 | Antidepressant-like effects | Proline derivative |

| Methyl (4S)-4-(dimethylamino)-L-prolinate | C8H18Cl2N2O2 | Neurotransmitter modulation | Dimethylamino group |

| (4R)-1-Methyl-4-propyl-L-proline Hydrochloride | C9H18ClN | Neuroactive effects | Propyl group instead of dimethylamine |

常见问题

Basic Research Questions

Q. How can the synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves chiral resolution of proline derivatives, followed by methylation and hydrochloride salt formation. Key steps include:

- Using enantiomerically pure (4R)-4-amino-L-proline to minimize racemization .

- Optimizing reaction conditions (e.g., pH, temperature) during methylation to prevent side reactions like over-alkylation .

- Employing hydrogen chloride gas or concentrated HCl for dihydrochloride salt formation, ensuring stoichiometric control to avoid excess acid residues .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : To confirm enantiomeric purity and resolve potential diastereomers (e.g., 4R vs. 4S configurations) .

- NMR Spectroscopy : H and C NMR to verify methyl group placement and proline ring conformation. For example, the 4R-methyl group will show distinct splitting patterns compared to 4S isomers .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., CHNO·2HCl) and detect trace impurities .

Intermediate Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–12) at 40°C for 48 hours, analyzing degradation products via LC-MS. For example, acidic conditions may hydrolyze the methyl ester group .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and identify hygroscopicity risks due to the dihydrochloride salt .

- Data Interpretation : Compare stability profiles to structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify shared degradation pathways .

Q. What strategies are effective for resolving impurities in synthesized batches?

- Methodological Answer :

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate unreacted starting materials or byproducts like 4S-methylproline .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline purity, leveraging the compound’s solubility differences from impurities .

Advanced Research Questions

Q. How does enantiomeric purity impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Design : Synthesize both 4R and 4S enantiomers and compare their binding affinities to target proteins (e.g., proline-rich regions in kinases or transporters).

- Case Study : Substituting 4R-methylproline into insulin analogs altered protein folding kinetics, highlighting the stereochemical influence on bioactivity .

Q. What experimental approaches are suitable for studying its pharmacokinetics (PK) in preclinical models?

- Methodological Answer :

- ADME Profiling : Use radiolabeled C-methyl groups to track absorption/distribution in rodent models. Monitor urinary excretion and metabolic products via LC-MS/MS .

- Blood-Brain Barrier (BBB) Penetration : Assess permeability using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and correlate with logP values calculated from its structure .

Q. How can researchers address discrepancies in reported bioactivity across studies?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, bioactivity in MCF-7 breast cancer cells may differ from U373 glioblastoma due to transporter expression .

- Impurity Profiling : Reanalyze historical batches for overlooked contaminants (e.g., 1-methylproline derivatives) using high-sensitivity LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。